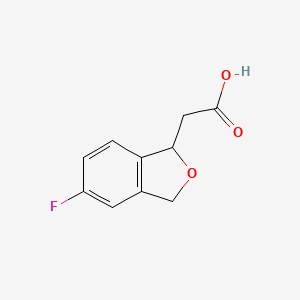![molecular formula C14H26N2O2 B6604753 tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2137618-20-1](/img/structure/B6604753.png)
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate, otherwise known as TB-AM-6-AC, is an organic compound with a molecular weight of 226.29 g/mol. It is a tertiary amine that was first synthesized in 1997 by a team of scientists at the University of California, Davis. TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. These studies have revealed a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been found to possess a range of anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and heterocyclic systems.
Mecanismo De Acción
TB-AM-6-AC has been found to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to inhibit the cyclooxygenase enzyme, which is involved in the production of inflammatory mediators. It has also been found to bind to the 5-HT2A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-AM-6-AC has been found to possess a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. It has also been found to possess anxiolytic effects, as well as to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TB-AM-6-AC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a range of biochemical and physiological effects. However, it also has a number of limitations. It is relatively expensive, and it is not always easy to obtain in large quantities.
Direcciones Futuras
TB-AM-6-AC has been found to possess a range of potential applications in the fields of medicinal chemistry and biochemistry. In the future, it is likely that it will be further studied for its potential therapeutic applications, as well as its potential use in the synthesis of a variety of other compounds. Additionally, it is likely that further research will be conducted into its mechanism of action, as well as its biochemical and physiological effects.
Métodos De Síntesis
TB-AM-6-AC can be synthesized using a variety of methods, including the direct condensation of tert-butyl isocyanate and 6-azaspiro[3.5]nonane-6-carboxylic acid. The reaction mixture is heated to a temperature of 80-85°C, and then cooled to room temperature. The product is then isolated by column chromatography and recrystallized from ethyl acetate.
Propiedades
IUPAC Name |
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(6-4-7-14)8-5-11(16)9-15/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZVINZNFMCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)

![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
